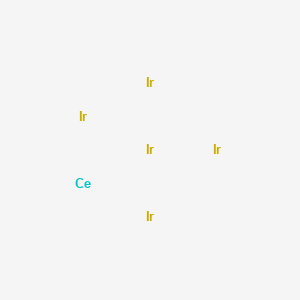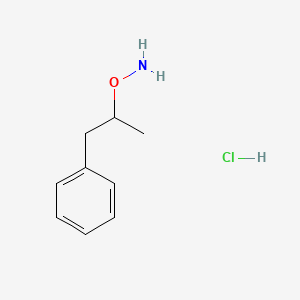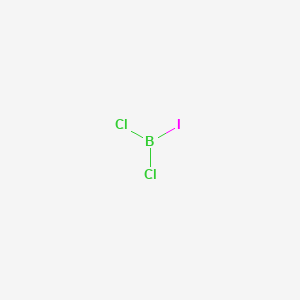
Indium--ruthenium (3/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Indium-ruthenium (3/1) is a binary alloy composed of indium and ruthenium in a 3:1 atomic ratio. This compound is of significant interest due to its unique properties and potential applications in various fields, including catalysis, electronics, and materials science. Indium and ruthenium are both transition metals, with indium being known for its malleability and low melting point, while ruthenium is recognized for its hardness and high melting point.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of indium-ruthenium (3/1) can be achieved through several synthetic routes. One common method involves the co-reduction of indium and ruthenium salts in the presence of a reducing agent such as hydrogen gas. The reaction typically occurs at elevated temperatures and under an inert atmosphere to prevent oxidation. Another approach involves the mechanical alloying of indium and ruthenium powders, followed by annealing at high temperatures to achieve homogeneity.
Industrial Production Methods: In industrial settings, the production of indium-ruthenium (3/1) often involves the use of advanced techniques such as chemical vapor deposition (CVD) or physical vapor deposition (PVD). These methods allow for precise control over the composition and structure of the alloy, making them suitable for large-scale production. Additionally, the use of nanotechnology has enabled the development of indium-ruthenium nanoparticles with enhanced catalytic properties.
化学反应分析
Types of Reactions: Indium-ruthenium (3/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The alloy’s reactivity is influenced by the presence of both indium and ruthenium, which can participate in different types of chemical processes.
Common Reagents and Conditions: Common reagents used in reactions involving indium-ruthenium (3/1) include halogens, acids, and bases. For example, the alloy can react with halogens to form halide compounds, or with acids to produce indium and ruthenium salts. The reaction conditions, such as temperature and pressure, play a crucial role in determining the outcome of these reactions.
Major Products Formed: The major products formed from reactions involving indium-ruthenium (3/1) depend on the specific reagents and conditions used. For instance, oxidation reactions may yield indium oxide and ruthenium oxide, while reduction reactions could produce elemental indium and ruthenium.
科学研究应用
Indium-ruthenium (3/1) has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various reactions, including hydrogenation and dehydrogenation processes. In biology and medicine, indium-ruthenium complexes have shown potential as anticancer agents and imaging agents due to their ability to interact with biological molecules. In industry, the alloy is used in the production of advanced materials, such as high-performance coatings and electronic components.
作用机制
The mechanism by which indium-ruthenium (3/1) exerts its effects is complex and involves multiple molecular targets and pathways. In catalytic applications, the alloy’s activity is attributed to the synergistic interaction between indium and ruthenium atoms, which enhances the overall catalytic performance. In biological applications, indium-ruthenium complexes can interact with cellular components, such as DNA and proteins, leading to various biological effects.
相似化合物的比较
Indium-ruthenium (3/1) can be compared with other similar compounds, such as indium-palladium and ruthenium-platinum alloys. While these compounds share some similarities in terms of their catalytic properties, indium-ruthenium (3/1) is unique due to its specific atomic ratio and the distinct properties of indium and ruthenium. For example, indium-ruthenium (3/1) exhibits higher thermal stability and catalytic activity compared to indium-palladium alloys, making it more suitable for high-temperature applications.
List of Similar Compounds:- Indium-palladium (3/1)
- Ruthenium-platinum (3/1)
- Indium-rhodium (3/1)
- Ruthenium-iridium (3/1)
属性
CAS 编号 |
12030-31-8 |
|---|---|
分子式 |
In3Ru |
分子量 |
445.5 g/mol |
InChI |
InChI=1S/3In.Ru |
InChI 键 |
WGDLYKUYDQQMFT-UHFFFAOYSA-N |
规范 SMILES |
[Ru].[In].[In].[In] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[1-(Prop-2-en-1-yloxy)ethoxy]prop-1-ene](/img/structure/B14715770.png)

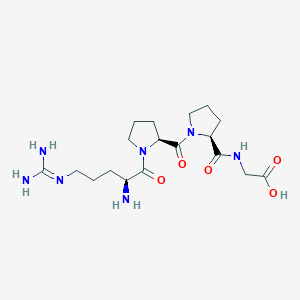
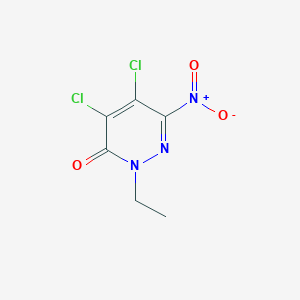
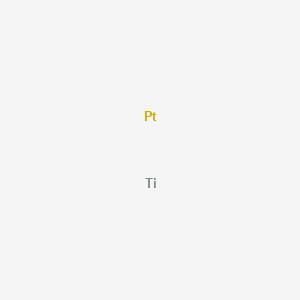
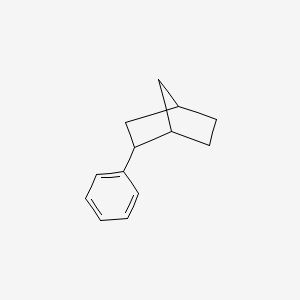
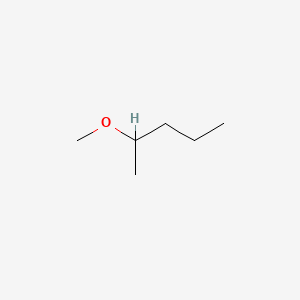
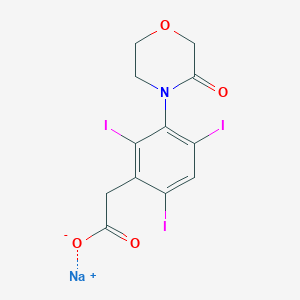
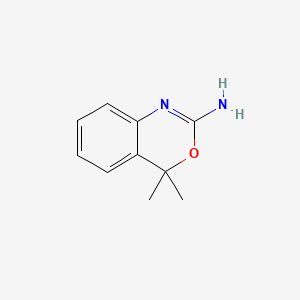
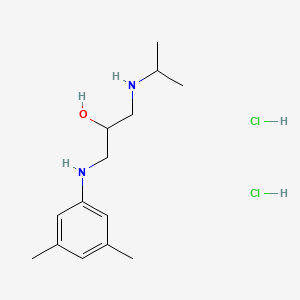
![[1-(Ethylsulfanyl)ethenyl]benzene](/img/structure/B14715819.png)
